
1-(Chloromethyl)-4-(phenylthio)benzene
Overview
Description
1-(Chloromethyl)-4-(phenylthio)benzene (CAS No. 1208-87-3), also known as 4-(phenylthio)benzyl chloride, is a sulfur-containing aromatic compound characterized by a chloromethyl (-CH₂Cl) group and a phenylthio (-S-C₆H₅) substituent on a benzene ring. It is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Biological Activity
1-(Chloromethyl)-4-(phenylthio)benzene, also known as 4-(phenylthio)benzyl chloride, is an organic compound with the molecular formula CHClS and a CAS number of 1208-87-3. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
The structure of this compound features a chloromethyl group attached to a phenylthio-substituted benzene ring. Its chemical structure can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 232.75 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antimicrobials.
Case Study: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of this compound against several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.039 |
Escherichia coli | 0.156 |
Candida albicans | 5 |
Aspergillus niger | 20 |
These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential use in treating infections caused by these pathogens .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.
The proposed mechanism involves the modulation of key signaling pathways associated with cancer cell growth. For instance, it may inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of several cancer types .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as SW480 and HCT116:
Cell Line | IC50 (µM) |
---|---|
SW480 | 2 |
HCT116 | 0.12 |
These findings highlight its potential as a lead compound in the development of new anticancer therapies .
Toxicity Profile
While exploring its biological activities, it is essential to consider the toxicity profile of this compound. Studies indicate that it has a relatively low toxicity compared to other similar compounds, making it a promising candidate for further development .
Scientific Research Applications
Pharmaceutical Applications
1-(Chloromethyl)-4-(phenylthio)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of fenticonazole nitrate , an antifungal medication. This compound exhibits activity against a range of fungi, yeasts, and bacteria, making it valuable in treating dermatological infections.
Case Study: Antifungal Activity
Research has shown that compounds derived from this compound demonstrate significant antifungal properties. For instance, substituted dibenzyl ethers synthesized from this compound have been reported to exhibit low toxicity while maintaining efficacy against pathogens such as Staphylococcus and Streptococcus species .
Analytical Chemistry Applications
The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse phase HPLC methods.
Table 1: HPLC Conditions for Analyzing this compound
Parameter | Condition |
---|---|
Mobile Phase | Acetonitrile (MeCN), Water |
Additive | Phosphoric Acid (replace with Formic Acid for MS compatibility) |
Column Type | Newcrom R1 HPLC Column |
Particle Size | 3 µm for fast UPLC applications |
This method allows for the efficient isolation of impurities and is suitable for pharmacokinetic studies, highlighting its importance in drug development .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the endocrine-mediated effects of benzene-related compounds, including this compound. A study indicated that while certain benzene derivatives could cause thyroid dysfunction in animal models, this compound did not exhibit similar endocrine-disrupting effects .
Table 2: Toxicological Findings
Compound | Dose (mg/kg/day) | Observed Effects |
---|---|---|
This compound | 0, 10, 50, 250 | No significant endocrine disruption observed |
1,3-Diethyl Benzene | 0, 25, 150, 1000 | Thyroid dysfunction noted at higher doses |
Synthesis and Chemical Reactions
The compound can undergo various chemical reactions to yield different derivatives with potential applications. It has been utilized in reactions leading to the formation of sulfoximines and other functionalized compounds that are valuable in medicinal chemistry.
Table 3: Synthetic Pathways Involving this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing chloromethyl-substituted benzene derivatives, and what factors influence reaction yield?
- Methodological Answer : Chloromethyl-substituted benzenes are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, 4-Vinylbenzyl Chloride (CAS 1592-20-7) can be prepared by chlorination of 4-vinylbenzyl alcohol using thionyl chloride. Key factors include:
- Temperature control : Excessive heat may lead to polymerization of vinyl groups (stabilizers like TBC are often added ).
- Purification : Column chromatography or recrystallization improves purity, critical for downstream reactions .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of chloromethyl-substituted benzene derivatives?
- Methodological Answer :
- ¹H NMR : The chloromethyl (-CH₂Cl) group typically appears as a singlet at δ 4.5–4.8 ppm. Adjacent substituents (e.g., vinyl, isopropyl) split signals due to coupling (e.g., 4-Vinylbenzyl Chloride shows vinyl protons at δ 5.2–5.8 ppm ).
- Mass Spectrometry (MS) : Chlorine’s isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) confirms molecular ion peaks. For example, 4-Vinylbenzyl Chloride (C₉H₉Cl) exhibits a molecular ion at m/z 152.62 .
Q. What are the stability considerations for chloromethyl-substituted benzenes during storage and handling?
- Methodological Answer :
- Light and moisture : Chloromethyl groups are prone to hydrolysis; store in amber vials under inert gas (N₂/Ar) .
- Stabilizers : Additives like tert-butylcatechol (TBC) inhibit polymerization in vinyl-containing derivatives (e.g., 4-Vinylbenzyl Chloride ).
Advanced Research Questions
Q. What computational methods predict the reactivity of chloromethyl-substituted benzenes in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate LUMO energies to assess electrophilicity of the chloromethyl group. For example, XlogP values (e.g., 3.3 for C₉H₁₀ClBr derivatives ) correlate with hydrophobicity and reaction rates in polar solvents.
- Molecular Dynamics : Simulate steric effects of substituents (e.g., bulky groups hinder SN2 mechanisms ).
Q. How do steric and electronic effects influence degradation pathways of chloromethyl-substituted benzenes under basic conditions?
- Methodological Answer :
- Hydrolysis : Electron-withdrawing groups (e.g., -NO₂) accelerate hydrolysis by stabilizing transition states. Steric hindrance from substituents (e.g., isopropyl in 1-(Chloromethyl)-4-isopropylbenzene ) slows reactivity.
- Byproduct Analysis : Use LC-MS to identify intermediates, such as benzyl alcohols or sulfonic acids, depending on reaction conditions .
Q. What strategies resolve contradictions in reported reaction yields for chloromethyl-substituted benzene derivatives?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent purity of starting materials (e.g., residual moisture in AlCl₃ can alter Friedel-Crafts yields ).
- In Situ Monitoring : Employ techniques like IR spectroscopy to track reaction progress and identify side reactions (e.g., polymerization in vinyl derivatives ).
Comparison with Similar Compounds
Physical and Chemical Properties :
- Molecular Formula : C₁₃H₁₁ClS
- Molecular Weight : 234.74 g/mol
- Boiling Point : 372°C at 760 mmHg
- Density : 1.22 g/cm³
- LogP : 4.58 (indicating high lipophilicity)
- Refractive Index : 1.636
The compound’s reactivity stems from the chloromethyl group, which undergoes nucleophilic substitution, and the phenylthio moiety, which participates in oxidation and coupling reactions.
The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, synthesis methods, yields, and applications:
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The phenylthio group (-S-C₆H₅) in this compound is less electron-withdrawing compared to nitro (-NO₂) or carbonyl (C=O) groups in analogs like 1-chloro-4-((4-nitrophenoxy)methyl)benzene. This affects reactivity in electrophilic substitutions . Alkoxy derivatives (e.g., 1-(chloromethyl)-4-(heptyloxy)benzene) exhibit increased solubility in nonpolar solvents due to long alkyl chains, unlike the phenylthio analog .
- Synthetic Accessibility: this compound is synthesized under milder conditions compared to 1-chloro-4-((4-nitrophenoxy)methyl)benzene, which requires Raney Ni for nitro group reduction . Thiazole-containing analogs (e.g., compounds 8a–8c) show moderate yields (50–58%) due to steric hindrance during urea coupling .
Properties
IUPAC Name |
1-(chloromethyl)-4-phenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHPRWHJYDGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153018 | |
Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-87-3 | |
Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
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Record name | 1208-87-3 | |
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Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
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Record name | 1-(chloromethyl)-4-(phenylthio)benzene | |
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Record name | 4-Phenylthiobenzyl chloride | |
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Synthesis routes and methods
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